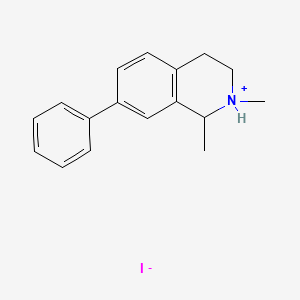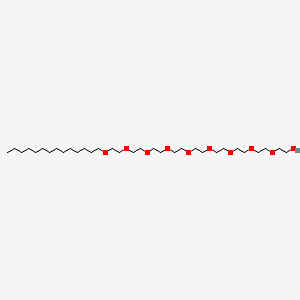
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol is a polyether compound with the molecular formula C20H42O11. It is characterized by a long chain of ethylene glycol units terminated with a hydroxyl group. This compound is part of a class of chemicals known for their solubility in water and their ability to form hydrogen bonds, making them useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol typically involves the stepwise addition of ethylene oxide to a starting alcohol under basic conditions. The reaction is usually catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The process can be summarized as follows:
Initiation: The starting alcohol reacts with the base to form an alkoxide ion.
Propagation: The alkoxide ion attacks the ethylene oxide, resulting in the formation of an ethylene glycol unit.
Termination: The reaction is terminated by the addition of a proton source, such as water or an acid, to neutralize the alkoxide ion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous feeding of ethylene oxide and the starting alcohol into the reactor, with the reaction mixture being constantly stirred and maintained at an optimal temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a simpler polyether alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler polyether alcohols.
Substitution: Halogenated or aminated polyethers.
Applications De Recherche Scientifique
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the formulation of buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of surfactants, lubricants, and as an anti-foaming agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol is largely dependent on its ability to form hydrogen bonds and interact with other molecules. In biological systems, it can stabilize proteins and enzymes by forming a hydration shell around them, preventing denaturation. In drug delivery, it can encapsulate hydrophobic drugs within its micellar structure, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecaethylene glycol: Similar in structure but with fewer ethylene glycol units.
Tetraethylene glycol: A shorter polyether with only four ethylene glycol units.
Octaethylene glycol: Contains eight ethylene glycol units, making it shorter than 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol.
Uniqueness
This compound is unique due to its long chain of ethylene glycol units, which imparts distinct properties such as higher solubility in water and the ability to form more stable hydrogen bonds compared to shorter polyethers. This makes it particularly useful in applications requiring high solubility and stability.
Propriétés
Numéro CAS |
7300-81-4 |
|---|---|
Formule moléculaire |
C32H66O10 |
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H66O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-34-17-19-36-21-23-38-25-27-40-29-31-42-32-30-41-28-26-39-24-22-37-20-18-35-16-14-33/h33H,2-32H2,1H3 |
Clé InChI |
UOALIJJTQGHCBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


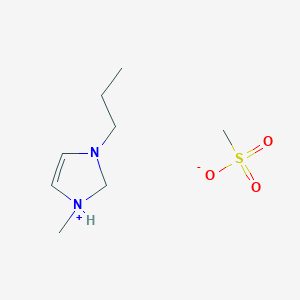
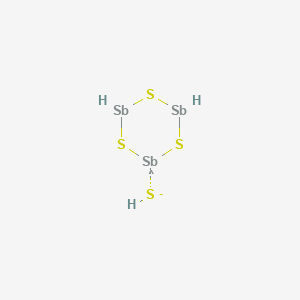
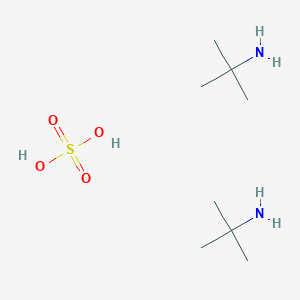
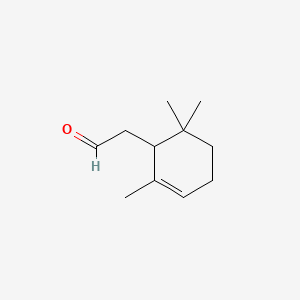
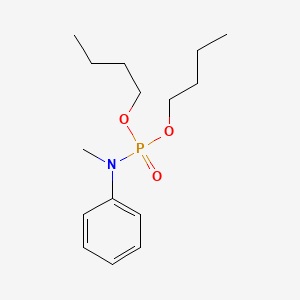
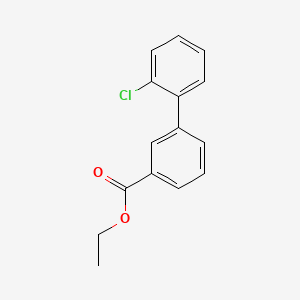
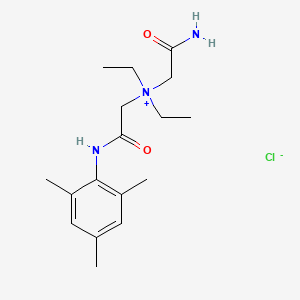
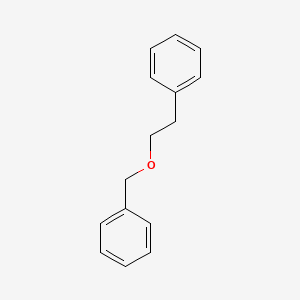
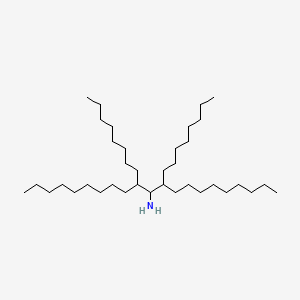
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)
